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Compound of Interest

Compound Name: CTAP trifluoroacetate

Cat. No.: B10825583 Get Quote

Executive Summary
Product: CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) Classification: Potent, highly

selective competitive Mu-Opioid Receptor (MOR) antagonist.[1] Primary Application:

Pharmacological isolation of MOR signaling; blockade of MOR to unmask Delta (DOR) or

Kappa (KOR) receptor activity.

Verdict: CTAP represents the "gold standard" for peptide-based MOR antagonism when high

selectivity is paramount. Unlike its close analog CTOP, CTAP displays negligible agonist activity

at somatostatin receptors (SSTRs), making it the superior choice for neuroendocrine studies or

complex tissue assays where SSTRs are co-expressed. While Naloxone is a broad-spectrum

alternative, it lacks the subtype specificity required for precise receptor dissection.

Selectivity Profile & Cross-Reactivity Analysis[1]
The utility of CTAP hinges on its ability to bind MOR with nanomolar affinity while ignoring

structurally related GPCRs. The primary concerns for cross-reactivity are the Delta/Kappa

opioid receptors and the Somatostatin receptor family (due to CTAP's structural derivation from

somatostatin).

Comparative Affinity Data ( Values)
The following data aggregates competitive radioligand binding assays using rat brain

membranes.
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Receptor Target
CTAP Affinity (

)

Selectivity Ratio
(vs MOR)

Interaction Type

Mu-Opioid (MOR) 1.1 - 3.5 nM 1x (Target) Antagonist

Delta-Opioid (DOR) > 4,000 nM > 1,200-fold Negligible

Kappa-Opioid (KOR) > 20,000 nM > 6,000-fold Negligible

Somatostatin (SSTR) > 5,000 nM > 1,500-fold Negligible

CTAP vs. Alternatives: The "Clean" Antagonist
A critical distinction often overlooked is the off-target functional activity of MOR antagonists.

Feature CTAP CTOP Naloxone

Structure

Cyclic Octapeptide

(Arg

)

Cyclic Octapeptide

(Orn

)

Alkaloid

MOR Affinity High (~2 nM) High (~2 nM) High (~1-3 nM)

DOR/KOR Binding Negligible Negligible
Moderate (Non-

selective)

SSTR Cross-

Reactivity
None/Negligible

Partial Agonist

(SSTR2)
None

BBB Permeability
Low (requires

i.c.v/local)
Low High (Systemic use)

Critical Insight: CTAP and CTOP differ by a single amino acid (Arginine in CTAP vs. Ornithine in

CTOP). Experimental evidence (e.g., in Locus Coeruleus neurons) demonstrates that CTOP

acts as an agonist at non-opioid receptors (likely SSTR2), causing hyperpolarization

independent of MOR. CTAP does not exhibit this effect, ensuring that observed physiological

changes are exclusively MOR-mediated.
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Mechanistic Visualization
Selectivity Landscape
The following diagram illustrates the binding preference of CTAP compared to the non-selective

antagonist Naloxone.
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Caption: Comparative binding profile showing CTAP's high specificity for MOR versus

Naloxone's broad-spectrum activity.

Experimental Validation Protocols
To validate CTAP's performance in your specific system, use the following self-validating

protocols. These are designed to confirm MOR selectivity and rule out off-target effects.

Protocol A: Competitive Radioligand Binding (Affinity
Check)
Objective: Determine
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of CTAP for MOR and confirm lack of displacement at DOR/KOR.

Materials:

Membrane Prep: CHO cells stably expressing hMOR, hDOR, or hKOR.

Radioligands:

-DAMGO (MOR),

-DPDPE (DOR),

-U69,593 (KOR).

Buffer: 50 mM Tris-HCl, pH 7.4.[1][2]

Workflow:

Preparation: Dilute membrane protein to 20 µ g/well .

Competition: Incubate membranes with fixed concentration of radioligand (~

value, e.g., 1 nM) and increasing concentrations of CTAP (

M to

M).

Equilibrium: Incubate for 60-90 min at 25°C.

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x

with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting.

Calculation: Plot % Specific Binding vs. Log[CTAP]. Calculate

and convert to

using the Cheng-Prusoff equation:
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Validation Criteria: CTAP should displace

-DAMGO with nanomolar

but fail to displace DOR/KOR ligands below 1 µM.

Protocol B: Functional Specificity (GTP S Assay)
Objective: Confirm CTAP acts as a neutral antagonist and not an inverse agonist or partial

agonist.

Workflow Diagram:

Membrane Preparation
(MOR-expressing cells)

Incubation A:
Membranes + GDP (excess) + [35S]GTPγS

Treatment
Groups

Basal
(Vehicle only)

Agonist Control
(DAMGO 1µM)

Antagonist Test
(CTAP 10µM only)

Competition
(DAMGO + CTAP)

Incubate 60 min @ 30°C

Filter & Count CPM
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Caption: [35S]GTPγS binding workflow to distinguish antagonism from agonism.

Interpretation:

Group 3 (CTAP only): Signal should equal Group 1 (Basal). If Signal < Basal, CTAP is acting

as an inverse agonist. If Signal > Basal, it has partial agonist activity (a risk with CTOP, not

CTAP).

Group 4 (DAMGO + CTAP): Signal should be significantly lower than Group 2, confirming

blockade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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